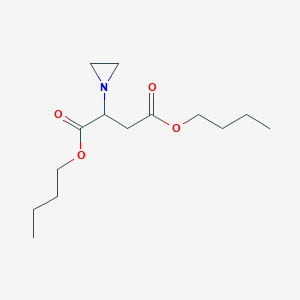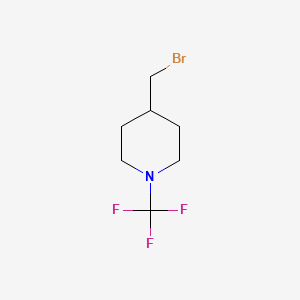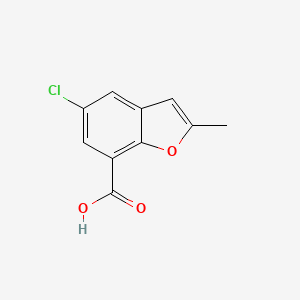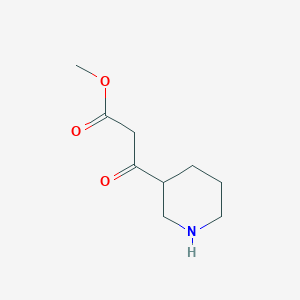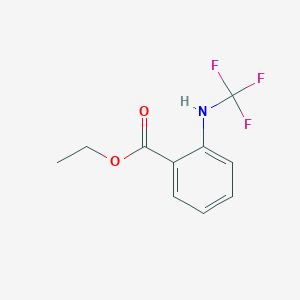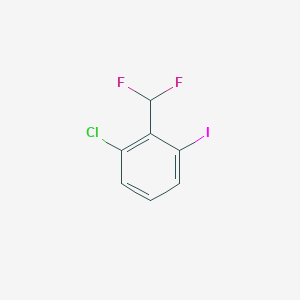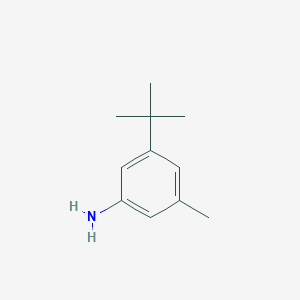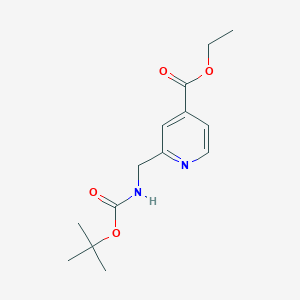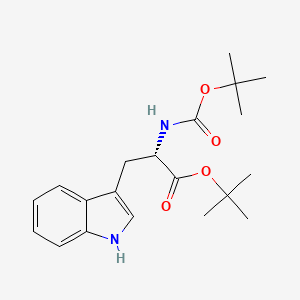
Boc-L-tryptophan tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-tryptophan tert-butyl ester is a derivative of the amino acid tryptophan. It is commonly used in organic synthesis and peptide chemistry due to its protective groups, which prevent unwanted reactions during synthesis. The compound consists of a Boc (tert-butyloxycarbonyl) group protecting the amino group and a tert-butyl ester protecting the carboxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-tryptophan tert-butyl ester typically involves the protection of the amino and carboxyl groups of L-tryptophan. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The carboxyl group is esterified using tert-butyl alcohol and a catalyst like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-L-tryptophan tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the free carboxylic acid using acidic or basic conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Hydrolysis: Aqueous phosphoric acid or sulfuric acid.
Major Products Formed
Deprotection: L-tryptophan or its derivatives depending on the reaction conditions.
Hydrolysis: L-tryptophan with a free carboxyl group.
Wissenschaftliche Forschungsanwendungen
Boc-L-tryptophan tert-butyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins by protecting the amino and carboxyl groups during chain elongation.
Medicinal Chemistry: Used in the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions by incorporating it into peptide substrates.
Industrial Applications: Utilized in the production of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Boc-L-tryptophan tert-butyl ester primarily involves its role as a protecting group. The Boc group stabilizes the amino group by preventing it from participating in unwanted reactions. The tert-butyl ester protects the carboxyl group similarly. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides and other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-tryptophan: Similar but lacks the tert-butyl ester group, making it less stable under certain conditions.
Fmoc-L-tryptophan: Uses a different protecting group (9-fluorenylmethyloxycarbonyl) which is base-labile, unlike the acid-labile Boc group.
Cbz-L-tryptophan: Uses a benzyl carbamate protecting group, which requires stronger acidic conditions for deprotection.
Uniqueness
Boc-L-tryptophan tert-butyl ester is unique due to its dual protection, offering stability and selectivity in synthetic processes. The combination of Boc and tert-butyl ester groups provides versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C20H28N2O4 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
tert-butyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24)/t16-/m0/s1 |
InChI-Schlüssel |
IVXDHDUSJQBGMA-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
